molecular formula C17H13N3O4S B2846832 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 361995-08-6

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2846832
CAS No.: 361995-08-6
M. Wt: 355.37
InChI Key: OXZIRDOOWKLZRZ-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a synthetic small molecule based on a benzamide-thiazole scaffold, a structure class known for its relevance in medicinal chemistry and chemical biology research . This compound features a 4-(4-methoxyphenyl)thiazole core linked to a 3-nitrobenzamide group, a design that incorporates key pharmacophoric elements often associated with biological activity. Research Applications and Value: The primary research value of this compound lies in its potential as a chemical tool for investigating ion channel function. Structurally, it belongs to the N-(thiazol-2-yl)-benzamide class of compounds, which have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . In related analogs, this scaffold has demonstrated an ability to act as a negative allosteric modulator, potentially inhibiting channel signaling in a state-dependent manner . Researchers can utilize this compound to probe the physiological roles and pharmacological modulation of this poorly understood receptor. Beyond ion channel research, the thiazole moiety is a privileged structure in drug discovery, present in compounds with a wide spectrum of reported biological activities, including antimicrobial and anticancer properties . The molecular structure allows for potential interactions with various enzymatic targets, making it a valuable intermediate for constructing compound libraries or as a starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Handling and Usage: This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-24-14-7-5-11(6-8-14)15-10-25-17(18-15)19-16(21)12-3-2-4-13(9-12)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZIRDOOWKLZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and nitrobenzamide groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-methoxyphenylthiourea and α-haloketones can lead to the formation of the thiazole ring. Subsequent nitration and amidation steps introduce the nitrobenzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro (-NO₂) group undergoes selective reduction to form amino (-NH₂) derivatives under controlled conditions. This transformation is critical for generating bioactive intermediates.

Reaction Reagents/Conditions Product Yield Reference
Catalytic hydrogenationH₂ gas, Pd/C catalyst, ethanol, 25°CN-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-aminobenzamide85%
Chemical reductionNaBH₄, Fe/HCl, refluxPartially reduced intermediates (e.g., hydroxylamine derivatives)60–70%

Key Findings :

  • Catalytic hydrogenation preserves the thiazole ring integrity while selectively reducing the nitro group .

  • Over-reduction in Fe/HCl systems may lead to thiazole ring degradation, necessitating precise stoichiometric control .

Nucleophilic Substitution at the Thiazole Ring

The electron-deficient C-2 and C-4 positions of the thiazole ring enable substitution reactions with nucleophiles.

Reaction Reagents/Conditions Product Application Reference
C-4 brominationNBS, CCl₄, radical initiator4-Bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamidePrecursor for cross-coupling
Suzuki coupling at C-44-Bromophenylboronic acid, Pd(PPh₃)₄Biaryl-substituted thiazole derivativesAnticancer agent development

Mechanistic Insight :

  • Bromination at C-4 proceeds via radical intermediates, confirmed by ESR studies .

  • Suzuki coupling efficiency depends on steric hindrance from the methoxyphenyl group .

Functionalization of the Methoxyphenyl Group

The 4-methoxyphenyl substituent undergoes demethylation or electrophilic substitution.

Reaction Reagents/Conditions Product Yield Reference
DemethylationBBr₃, CH₂Cl₂, −78°C → RTN-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide78%
NitrationHNO₃/H₂SO₄, 0°CN-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide65%

Applications :

  • Demethylation products show enhanced solubility for pharmacokinetic studies .

  • Nitration introduces additional electron-withdrawing groups, altering electronic properties for materials science .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in cycloaddition reactions, forming fused heterocycles.

Reaction Reagents/Conditions Product Key Observation Reference
[2+3] Cycloaddition with nitrile oxidesChloramine-T, Et₃NIsoxazolo-thiazole hybridsEnhanced antimicrobial activity
Acid-catalyzed ring-openingHCl, reflux3-Nitrobenzamide derivatives with open-chain thioethersStructural analogs for SAR studies

Mechanistic Notes :

  • Cycloaddition regioselectivity aligns with frontier molecular orbital (FMO) theory predictions .

  • Ring-opening under acidic conditions generates thiol intermediates detectable via LC-MS .

Degradation Pathways

Stability studies reveal pH-dependent degradation mechanisms:

Condition Major Degradation Product Half-Life Reference
Alkaline (pH > 10)3-Nitrobenzoic acid + thiazole fragments2.5 hours
Acidic (pH < 3)Methoxyphenyl-thiazole sulfonic acid4.8 hours

Implications :

  • Degradation under alkaline conditions follows hydrolysis of the amide bond .

  • Acidic stability supports oral formulation feasibility .

Scientific Research Applications

Biological Activities

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has shown that compounds with thiazole rings possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) in the low microgram range .

Anticancer Potential

Thiazole derivatives are known for their anticancer properties. A study indicated that related compounds exhibited inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the inhibition of key kinases involved in cancer progression.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it could reduce inflammatory markers in cell lines treated with lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases .

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

Therapeutic Area Potential Application Evidence
AntimicrobialTreatment of tuberculosisMIC values < 10 µg/mL against Mycobacterium tuberculosis
AnticancerInhibition of cancer cell growthInduces apoptosis in cancer cell lines
Anti-inflammatoryReduction of inflammatory responsesDecreases LPS-induced inflammation in vitro

Case Studies

Several studies have documented the effects and applications of thiazole derivatives akin to this compound:

  • Case Study 1: A derivative was tested for its neuroprotective effects in models of Parkinson's disease, showing significant improvement in motor function and neuronal survival through PPAR-γ activation .
  • Case Study 2: Another study focused on the compound's ability to inhibit specific kinases related to cancer progression, demonstrating a dual inhibitory effect on PfGSK3 and PfPK6 kinases, which are novel drug targets for antimalarial therapies .

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring and nitrobenzamide moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of the nitro group on the benzamide ring significantly influences electronic properties and biological interactions. For example:

  • N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS 325778-74-3) differs by having the nitro group at the 4-position instead of the 3-position.
  • 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 313395-73-2) introduces a chloro substituent at the 5-position and a methyl group on the methoxyphenyl ring. These modifications enhance lipophilicity and steric hindrance, which may improve membrane permeability .
Table 1: Substituent Effects on Key Properties
Compound Name Nitro Position Additional Substituents Key Properties
Target Compound 3 None Moderate electron withdrawal, planar structure
4-Nitro isomer 4 None Increased dipole moment, altered solubility
5-Chloro-2-nitro derivative 2 Cl (5-position), CH$_3$ (3-position) Enhanced lipophilicity, steric bulk

Pharmacological Potential

  • Tyrosinase Inhibition: Analogs like 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide () demonstrate how triazole-thione motifs enhance enzyme inhibition through metal chelation .

Biological Activity

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H19_{19}N3_3O5_5S, with a molecular weight of 397.43 g/mol. The structure features a thiazole ring, a methoxyphenyl group, and a nitrobenzamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC19_{19}H19_{19}N3_3O5_5S
Molecular Weight397.43 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to reduced folate levels and ultimately bacterial cell death, making it a candidate for antibacterial applications .

Additionally, the compound has demonstrated potential as an anticancer agent by inducing apoptosis in cancer cells through the modulation of various signaling pathways. The thiazole and methoxy groups enhance its binding affinity to target proteins, contributing to its efficacy .

Biological Activities

Antimicrobial Activity
this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that it effectively inhibits the growth of strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity
Recent research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. It activates caspase pathways and inhibits cell proliferation by interfering with cell cycle progression .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of several thiazole derivatives, including this compound. The results indicated that the compound exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Studies : In a study focusing on breast cancer cells, this compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The findings suggest that this compound could be further developed as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

  • Thiazole ring formation : Reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base (e.g., K₂CO₃) to form the thiazole core .
  • Amidation : Coupling the thiazole intermediate with 3-nitrobenzamide using carbodiimide-based coupling agents (e.g., EDCI) under anhydrous conditions .
  • Optimization : Monitor reaction progress via TLC and optimize yield by adjusting solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N/F motifs) using single-crystal diffraction (Mo-Kα radiation, SHELX refinement) .
  • Mass spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion peaks .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

  • Assays :

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Spectrophotometric assays (e.g., acetylcholinesterase inhibition for neurodegenerative disease relevance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Approach :

  • Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or bromophenyl) to evaluate electronic effects .
  • Binding assays : Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) with target proteins .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., acetylcholinesterase) and guide substitutions .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Resolution strategies :

  • Validation assays : Repeat bioassays under controlled conditions (e.g., fixed pH, temperature) to rule out experimental variability .
  • Solvent effects : Assess if solvent choice (DMSO vs. aqueous buffer) impacts compound aggregation or false negatives .
  • Advanced simulations : Use molecular dynamics (MD) simulations (AMBER/CHARMM) to account for protein flexibility, which static docking may overlook .

Q. What methodologies are effective in resolving crystallographic disorder in derivatives of this compound?

  • Crystallographic refinement :

  • SHELXL refinement : Apply PART instructions and isotropic/anisotropic displacement parameters for disordered regions .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) to rationalize packing anomalies .
  • Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K N₂ stream) .

Q. How can reaction pathways be optimized to mitigate byproducts in large-scale synthesis?

  • Process chemistry :

  • Catalyst screening : Test Pd/C or Ni catalysts for nitro-group reductions to minimize over-reduction .
  • Flow chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions (e.g., thiazole ring decomposition) .
  • In-line analytics : Use HPLC-MS for real-time monitoring of intermediates .

Comparative and Mechanistic Studies

Q. How does this compound compare structurally and functionally to analogs like N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide?

  • Key differences :

  • Electron-withdrawing groups : The nitro group enhances electrophilicity, potentially improving target binding vs. bromine/chlorine analogs .
  • Bioactivity shifts : Bromophenyl derivatives show higher antibacterial activity, while nitro-substituted compounds excel in enzyme inhibition .

Q. What mechanistic insights can be gained from studying its oxidative stability?

  • Experimental design :

  • Forced degradation : Expose to H₂O₂ (3% v/v) or UV light (254 nm) and monitor degradation via HPLC .
  • Radical trapping : Use ESR spectroscopy with DMPO to identify reactive oxygen species (ROS) involvement .

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